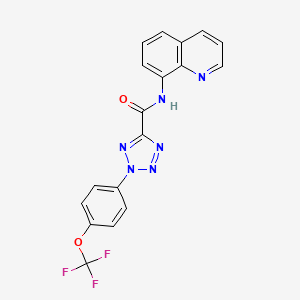

N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(quinolin-8-yl)benzamides are a class of compounds that have been studied for various chemical reactions . They have a quinoline ring, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you asked about has additional groups attached to it, which could significantly alter its properties and reactivity .

Synthesis Analysis

The synthesis of N-(quinolin-8-yl)benzamides has been described in the literature. For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been reported . Another method involves a highly selective remote C (sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .Molecular Structure Analysis

The molecular structure of N-(quinolin-8-yl)benzamides involves a quinoline ring attached to a benzamide group. The specific compound you asked about would also have a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide group attached .Chemical Reactions Analysis

N-(quinolin-8-yl)benzamides have been used in various chemical reactions. For instance, they have been alkylated via a ruthenium (II) catalyzed C–H bond activation . They have also been acetonated via a microwave-accelerated cross-dehydrogenative-coupling (CDC) under metal-free conditions .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

Research has focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, integrated with quinoline, as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance (Holla et al., 2006).

Antihypertensive Activity

Tetrazole analogs, including compounds with structural similarities to N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, have been synthesized and investigated for their antihypertensive activity. This exploration highlights the compound's potential in cardiovascular drug development (Vellalacheruvu et al., 2017).

Antimicrobial Screening

Another study synthesized 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria, showcasing their potential in developing new antimicrobial agents (Idrees et al., 2020).

Antihyperglycemic Evaluation

Research on new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones has revealed their significant in vivo antihyperglycemic activity. These findings open avenues for the development of new treatments for diabetes and related metabolic disorders (Deshmukh et al., 2017).

Anticancer and Chemoresistance

A study focused on 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, structurally similar to the compound of interest, highlighted its role in overcoming cancer chemoresistance. The compound demonstrated inhibition of angiogenesis and P-glycoprotein efflux pump activity, suggesting potential in cancer therapy (Mudududdla et al., 2015).

Radioligand Development

Compounds with a quinoline-2-carboxamide structure have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine receptors. This application is crucial for noninvasive assessments in neuroscience and pharmacology (Matarrese et al., 2001).

Material Science Applications

Octamolybdate complexes constructed with a quinoline–imidazole–monoamide ligand have shown promising electrochemical, photocatalytic, and magnetic properties. Such studies suggest the compound's potential in material science, particularly in catalysis and electronic materials (Li et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-quinolin-8-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N6O2/c19-18(20,21)29-13-8-6-12(7-9-13)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFROQDYTLXJKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2896308.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![1'-Benzyl-5'-ethoxy-4-hydroxyspiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B2896317.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2896318.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2896324.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)